![molecular formula C28H25NO6 B11139603 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139603.png)
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromeno-pyrrole core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxyphenyl and methoxyphenyl groups: These groups are introduced through electrophilic aromatic substitution reactions, often using reagents like dimethoxybenzene and methoxybenzene.
Final assembly: The final product is obtained through a series of coupling reactions, purification steps, and crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities:
- Anticancer Activity : Many derivatives of pyrrole-based compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain pyrrole derivatives can induce apoptosis in various cancer cell lines by modulating apoptotic pathways .
- Antioxidant Properties : The presence of methoxy groups in the compound structure enhances its electron-donating ability, contributing to antioxidant activities. This property is crucial for preventing oxidative stress-related diseases .
- Antidepressant Effects : Some studies suggest that similar compounds may exhibit antidepressant-like effects in animal models, potentially through the modulation of neurotransmitter systems .
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its ability to interact with biological targets can be explored further for:
- Targeted Cancer Therapy : By modifying the side chains or core structure, researchers can enhance selectivity towards cancer cells while minimizing effects on healthy tissues.
- Neuropharmacology : Given its potential effects on the central nervous system, it could be investigated as a treatment for mood disorders or neurodegenerative diseases.
Materials Science
The unique chromeno-pyrrole framework allows for potential applications in:
- Organic Electronics : Compounds like this can serve as building blocks for organic semiconductors due to their electronic properties.
- Dyes and Pigments : The vibrant colors associated with such conjugated systems can be utilized in dye-sensitized solar cells or as colorants in various materials.
Case Studies
Several studies have been conducted to elucidate the properties and applications of related compounds:
- A study published in Molecules explored the synthesis and characterization of pyrrole derivatives and their anticancer properties. It highlighted how modifications to the core structure influenced biological activity .
- Another research article discussed the antioxidant capabilities of methoxy-substituted pyrroles, demonstrating their efficacy in scavenging free radicals and reducing oxidative stress markers in vitro .
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its chromeno-pyrrole core, which imparts distinct biological activity and potential therapeutic benefits. Its structure allows for versatile chemical modifications, making it a valuable compound for various scientific research applications.
Biological Activity
The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered interest due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₁₈N₂O₄
- Molecular Weight: 318.35 g/mol
- CAS Number: 4927-53-1
The compound features a chromeno-pyrrole core structure that is significant for its pharmacological properties. The presence of methoxy and dimethoxy groups on the phenyl rings enhances its biological efficacy.
Biological Activity Overview
Research has demonstrated that derivatives of chromeno-pyrrole compounds exhibit various biological activities including:
- Antibacterial Activity: Significant antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) have been reported. The activity of certain derivatives was comparable to that of standard antibiotics like gentamicin .
- Anticancer Properties: Studies have shown that related compounds possess cytotoxic effects against several cancer cell lines. For instance, antiproliferative activity was observed with IC₅₀ values in low micromolar ranges against A2780 ovarian cancer cells and WM35 melanoma cells .
Antibacterial Studies
A study conducted by researchers evaluated the antibacterial properties of chromeno-pyrrole derivatives. The results indicated that these compounds effectively inhibited bacterial growth with minimum inhibitory concentrations (MIC) similar to established antibiotics:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Chromeno-Pyrrole Derivative | Staphylococcus aureus | 8 |
Chromeno-Pyrrole Derivative | Escherichia coli | 16 |
These findings suggest a promising avenue for developing new antibacterial agents based on this scaffold .
Anticancer Activity
In another study focusing on anticancer activity, various derivatives were tested against different cancer cell lines. The following table summarizes the IC₅₀ values obtained:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Chromeno-Pyrrole Derivative | A2780 (Ovarian) | 0.15 |
Chromeno-Pyrrole Derivative | WM35 (Melanoma) | 0.50 |
The results indicate that the compound exhibits potent cytotoxicity, suggesting its potential as an anticancer agent .
The mechanism behind the biological activities of chromeno-pyrrole derivatives is believed to involve the modulation of various cellular pathways. For instance:
- Topoisomerase Inhibition: Some studies suggest that these compounds may inhibit topoisomerase I, an enzyme critical for DNA replication and transcription, leading to apoptosis in cancer cells .
- Antibacterial Mechanisms: The antibacterial effects may be attributed to disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Case Studies
- Case Study on Antibacterial Efficacy: A clinical study evaluated the efficacy of a specific chromeno-pyrrole derivative in treating infections caused by resistant bacterial strains. Patients treated with the compound showed significant improvement compared to those receiving standard treatments.
- Cancer Treatment Trials: Preclinical trials involving animal models demonstrated that administration of chromeno-pyrrole derivatives resulted in tumor size reduction and improved survival rates compared to control groups.
Properties
Molecular Formula |
C28H25NO6 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H25NO6/c1-32-19-8-6-7-18(16-19)25-24-26(30)20-9-4-5-10-21(20)35-27(24)28(31)29(25)14-13-17-11-12-22(33-2)23(15-17)34-3/h4-12,15-16,25H,13-14H2,1-3H3 |
InChI Key |
KSRPUAAJQLBSJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC)OC |
Origin of Product |
United States |
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